Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate
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Overview
Description
Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a complex organic compound known for its potential applications in various scientific fields. This compound combines a benzoate ester group with a naphthyridine structure, which is often seen in pharmaceutical chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate typically involves the following steps:
Step 1: : Preparation of the pyrrolidine-1-carbonyl precursor by reacting pyrrolidine with a suitable acid chloride.
Step 2: : Synthesis of the naphthyridine core through a multi-step reaction involving cyclization of appropriate intermediates.
Step 3: : Coupling of the naphthyridine core with the benzoate ester using amide bond formation under controlled conditions, often facilitated by a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production involves scaling up these reactions with optimized conditions for higher yields and purity. Reactor design, solvent selection, and purification processes are tailored to ensure the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation with strong oxidizing agents, resulting in products like N-oxide derivatives.
Reduction: : Reductive amination can modify the naphthyridine core, yielding various functionalized derivatives.
Substitution: : Electrophilic substitution can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents such as lithium aluminum hydride.
Substitution: : Conditions involving halogens or nitrating agents, in the presence of catalysts.
Major Products
N-oxide derivatives: from oxidation.
Amino derivatives: from reduction.
Halogenated or nitro compounds: from substitution reactions.
Scientific Research Applications
Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is used in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Industry: : Potential use in manufacturing of specialized materials or pharmaceuticals.
Mechanism of Action
This compound's mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors that play crucial roles in biological pathways.
Pathways Involved: : Signal transduction pathways where it may modulate enzymatic activity or receptor binding, leading to altered cellular responses.
Comparison with Similar Compounds
Comparing Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate with similar compounds:
Unique Characteristics: : Its specific functional groups and molecular structure offer unique binding properties and biological activity.
Similar Compounds
Methyl 4-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate (positional isomer with different biological activity).
Ethyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate (ethyl ester variant with altered physicochemical properties).
This unique structure and functional group combination make it an intriguing subject for ongoing research and potential practical applications. Cheers to the endless possibilities in the realm of chemical compounds!
Properties
IUPAC Name |
methyl 3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-8-9-17-19(25-16-7-5-6-15(12-16)22(28)29-2)18(13-23-20(17)24-14)21(27)26-10-3-4-11-26/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVUMADEIXJAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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